N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide
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Overview
Description
N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methyl group, and a methoxyphenyl group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE can be compared with other similar compounds such as:
4-Methylbenzylsulfonyl chloride: Similar in structure but lacks the benzamide core.
4-Chlorobenzenesulfonyl chloride: Contains the chlorobenzenesulfonyl group but lacks the methyl and methoxyphenyl groups.
N-(4-Chlorophenyl)-3-methylbenzenesulfonamide: Similar but with a sulfonamide group instead of a benzamide group. The uniqueness of N-(4-CHLOROBENZENESULFONYL)-3-METHYL-N-(4-METHYLPHENYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H18ClNO3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-3-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18ClNO3S/c1-15-6-10-19(11-7-15)23(21(24)17-5-3-4-16(2)14-17)27(25,26)20-12-8-18(22)9-13-20/h3-14H,1-2H3 |
InChI Key |
CHTHACYHFOIVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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